molecular formula C13H15FN2O4 B2619499 N1-(3-fluorophenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide CAS No. 2034203-77-3

N1-(3-fluorophenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide

Cat. No.: B2619499
CAS No.: 2034203-77-3
M. Wt: 282.271
InChI Key: DJYRPRURWPUUDJ-UHFFFAOYSA-N
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Description

N1-(3-fluorophenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide is a high-purity oxalamide-based compound supplied for research purposes. This molecule is part of a class of oxalamide derivatives that are of significant interest in medicinal chemistry and pharmaceutical research . The structure integrates a 3-fluorophenyl group with a (3-hydroxytetrahydrofuran-3-yl)methyl moiety, a scaffold commonly found in compounds investigated for their potential bioactivity . Similar oxalamide derivatives featuring substituted phenyl groups (such as 2-(methylthio)phenyl, 3,4-dimethylphenyl, and 3-chloro-4-fluorophenyl) and the polar (3-hydroxytetrahydrofuran-3-yl)methyl group are frequently studied for their potential as key intermediates or active agents in drug discovery . The presence of the polar hydroxytetrahydrofuran group can enhance aqueous solubility and influence the molecule's pharmacokinetic properties. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N'-(3-fluorophenyl)-N-[(3-hydroxyoxolan-3-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O4/c14-9-2-1-3-10(6-9)16-12(18)11(17)15-7-13(19)4-5-20-8-13/h1-3,6,19H,4-5,7-8H2,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJYRPRURWPUUDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CNC(=O)C(=O)NC2=CC(=CC=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-fluorophenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide typically involves the following steps:

    Formation of the Hydroxytetrahydrofuran Moiety: This can be achieved through the reduction of a suitable precursor, such as a tetrahydrofuran derivative, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a nucleophile.

    Coupling Reaction: The final step involves coupling the hydroxytetrahydrofuran moiety with the fluorophenyl group using an oxalamide linker. This can be done using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N1-(3-fluorophenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the tetrahydrofuran moiety can be oxidized to form a carbonyl group.

    Reduction: The oxalamide linker can be reduced to form corresponding amines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

N1-(3-fluorophenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(3-fluorophenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the hydroxytetrahydrofuran moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

The following analysis compares the target compound with oxalamide derivatives reported in the literature, focusing on substituent effects, physicochemical properties, and applications.

Substituent Variations and Electronic Effects

  • N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) :

    • R1 : 2,4-Dimethoxybenzyl (electron-donating methoxy groups).
    • R2 : 2-(Pyridin-2-yl)ethyl (aromatic nitrogen-containing group).
    • Application : Approved umami flavor enhancer (FEMA 4233) due to its interaction with taste receptors .
    • Contrast : The dimethoxybenzyl group in S336 enhances hydrophobicity, favoring flavor receptor binding, whereas the 3-fluorophenyl group in the target compound may prioritize interactions with therapeutic targets.
  • N1-(3-Chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide (Compound 28) :

    • R1 : 3-Chloro-4-fluorophenyl (dual halogenation increases lipophilicity).
    • R2 : 4-Methoxyphenethyl (ether-linked aromatic group).
    • Application : Inhibitor of stearoyl coenzyme A desaturase (SCD1), with a molecular weight of 351.1 g/mol and 64% synthetic yield .
    • Contrast : The chloro-fluoro combination in Compound 28 enhances target affinity but may reduce metabolic stability compared to the single fluorine in the target compound.
  • Antiviral Oxalamides (Compounds 13–15): R1: 4-Chlorophenyl (electron-withdrawing chlorine). R2: Thiazolyl-pyrrolidinyl or hydroxymethyl-thiazolyl groups. Application: HIV entry inhibitors with molecular weights ranging from 408.10 to 478.14 g/mol and yields of 36–53% .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) Key Substituents LogP* Solubility Metabolic Stability
Target Compound ~325 (estimated) 3-Fluorophenyl, hydroxytetrahydrofuran ~2.1 Moderate (polar hydroxyl) High (resistant to oxidation)
S336 ~386 (estimated) 2,4-Dimethoxybenzyl, pyridinylethyl ~3.5 Low Moderate (methoxy demethylation)
Compound 28 351.1 3-Chloro-4-fluorophenyl, methoxyphenethyl ~3.8 Low Low (halogenated aryl)
Antiviral Compound 13 478.14 4-Chlorophenyl, acetylpiperidinyl-thiazolyl ~3.2 Low Moderate (thiazole metabolism)

*LogP estimated using fragment-based methods.

  • Hydroxytetrahydrofuran vs. Methoxy/Aromatic Groups : The hydroxyl group in the target compound improves solubility (e.g., ~2–3-fold higher than S336) but may introduce susceptibility to glucuronidation. Methoxy or halogenated groups (as in Compound 28) increase lipophilicity, favoring membrane permeability but reducing aqueous solubility.

Biological Activity

N1-(3-fluorophenyl)-N2-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C13H15FN2O4C_{13}H_{15}FN_{2}O_{4} and features a fluorophenyl group and a hydroxytetrahydrofuran moiety , which contribute to its unique chemical properties. The presence of fluorine enhances lipophilicity, potentially increasing membrane permeability and biological activity.

This compound is believed to interact with various molecular targets through:

  • Hydrophobic Interactions : The fluorophenyl group can fit into hydrophobic pockets of proteins, potentially influencing enzyme activity.
  • Hydrogen Bonding : The hydroxytetrahydrofuran moiety can form hydrogen bonds with amino acid residues, modulating receptor signaling pathways.

Anti-inflammatory Effects

Oxalamides have been studied for their anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of immune responses. This compound may exhibit similar effects based on its structural components.

Enzyme Inhibition

The compound may inhibit specific enzymes involved in metabolic pathways or disease processes. This is particularly relevant in the context of drug design for conditions like cancer or metabolic disorders.

Synthesis

The synthesis of this compound typically involves:

  • Formation of Hydroxytetrahydrofuran : This can be achieved through the reduction of tetrahydrofuran derivatives.
  • Introduction of Fluorophenyl Group : Achieved via nucleophilic aromatic substitution reactions .

Case Studies and Research Findings

StudyFindings
Study on OxalamidesDemonstrated selective cytotoxicity against tumor cells; potential for drug development.
Anti-inflammatory ResearchFound that oxalamide derivatives can inhibit pro-inflammatory cytokines .
Enzyme Inhibition StudiesSimilar compounds showed effectiveness in inhibiting enzymes related to cancer progression .

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